molecular formula C9H10BrN B3030912 5-Bromo-2-cyclopropylaniline CAS No. 104902-31-0

5-Bromo-2-cyclopropylaniline

Cat. No.: B3030912
CAS No.: 104902-31-0
M. Wt: 212.09 g/mol
InChI Key: PJUKQEFUOIIPHR-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropylaniline: is an organic compound with the molecular formula C9H10BrN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the 5-position and a cyclopropyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclopropylaniline typically involves the bromination of 2-cyclopropylaniline. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position on the aromatic ring.

    Bromination of 2-Cyclopropylaniline:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yield and purity. The bromination reaction is optimized to minimize by-products and ensure efficient conversion of starting materials.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-cyclopropylaniline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the cyclopropyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Formation of substituted anilines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dehalogenated or modified cyclopropyl derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-2-cyclopropylaniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities. It can be used in the development of new drugs or as a probe to study biological pathways.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. It may have applications in the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be incorporated into polymers or used as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The bromine atom and cyclopropyl group can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

    2-Cyclopropylaniline: Lacks the bromine atom, which can affect its reactivity and biological activity.

    5-Bromoaniline: Lacks the cyclopropyl group, which can influence its chemical properties and applications.

    2-Bromoaniline:

Uniqueness: 5-Bromo-2-cyclopropylaniline is unique due to the presence of both the bromine atom and the cyclopropyl group. This combination of substituents can enhance its reactivity and provide distinct properties compared to other aniline derivatives. The compound’s unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Properties

IUPAC Name

5-bromo-2-cyclopropylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUKQEFUOIIPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405698
Record name 5-bromo-2-cyclopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104902-31-0
Record name 5-bromo-2-cyclopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tin(II)chloride (16.0 g, 0.10 mol) is added in one portion to a solution of crude 5-bromo-2-cyclopropylnitrobenzene (8.68 g) in ethanol (190 ml) and water (1.9 ml). The reaction mixture is stirred at room temperature overnight, followed by addition of further tin(II)chloride (28 g, 0.175 mol) and additional stirring overnight. After concentration in vacuo ice is added, and the solution is basified with 2M aqueous sodium hydroxide. After extraction with ethyl acetate (×2) the organic phase is washed again with 2M aqueous sodium hydroxide, then also distilled water and brine. After drying over magnesium sulfate the solution is concentrated in vacuo to give a brown oil which is purified by flash column chromatography on silica gel (9:1 isohexane/ethyl acetate eluant) to afford 5-bromo-2-cyclopropylaniline as a brown oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
8.68 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Name
Quantity
1.9 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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